3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid
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Overview
Description
3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. This compound features an indole ring substituted with an aminoethyl group and two methyl groups at positions 5 and 7, along with a carboxylic acid group at position 2. Indole derivatives are widely studied due to their significant roles in various biological processes and their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in neurotransmission and its potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the nervous system, modulating neurotransmitter release and activity. It may also exert antioxidant effects by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Tryptamine: Shares the indole structure and aminoethyl group but lacks the methyl and carboxylic acid substitutions.
Serotonin: Similar in structure but has a hydroxyl group at position 5 and lacks the methyl groups.
Melatonin: Contains an additional methoxy group and an acetyl group at the aminoethyl side chain.
Uniqueness: 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl groups and the carboxylic acid group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2-aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-7-5-8(2)11-10(6-7)9(3-4-14)12(15-11)13(16)17/h5-6,15H,3-4,14H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPBBLYMQPFDKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345372 |
Source
|
Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2245-75-2 |
Source
|
Record name | 3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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